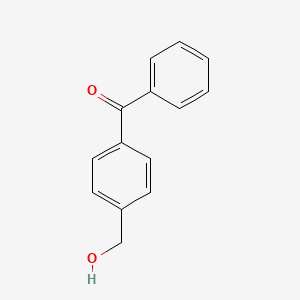

(4-(Hydroxymethyl)phenyl)(phenyl)methanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHGHGHCDSLOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522244 | |

| Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81449-01-6 | |

| Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone

An Essential Building Block in Modern Drug Discovery and Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of (4-(Hydroxymethyl)phenyl)(phenyl)methanone, a versatile benzophenone derivative with significant applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, established synthesis and purification protocols, and key applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction and Chemical Identity

This compound, also known as 4-benzoylbenzyl alcohol, is a bifunctional organic molecule that incorporates both a benzophenone core and a primary alcohol. This unique structural arrangement makes it a valuable intermediate for a variety of chemical transformations. The benzophenone moiety is a well-known pharmacophore found in numerous biologically active compounds, while the hydroxymethyl group provides a reactive handle for further molecular elaboration.

CAS Number: 81449-01-6[1][2][3]

Molecular Formula: C₁₄H₁₂O₂[1]

Molecular Weight: 212.24 g/mol [1]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The following table summarizes the key properties of this compound. It is important to note that while some data for the parent compound, (4-hydroxyphenyl)(phenyl)methanone, is available, specific experimental values for the hydroxymethyl derivative are not extensively reported in the literature.

| Property | Value | Source |

| CAS Number | 81449-01-6 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Melting Point | Not available. For the related (4-hydroxyphenyl)(phenyl)methanone: 132-135 °C. | [4] |

| Boiling Point | Not available. For the related (4-hydroxyphenyl)(phenyl)methanone: 260-262 °C at 24 mmHg. | [4] |

| Solubility | Data not available. Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate. | |

| Appearance | Typically a solid at room temperature. |

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic routes, primarily leveraging the principles of Friedel-Crafts acylation.

Synthetic Pathway Overview

A common and logical approach to the synthesis of the target molecule involves the Friedel-Crafts benzoylation of a suitable toluene derivative, followed by functional group transformation.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of this compound based on common organic chemistry transformations. Note: This is a representative protocol and may require optimization.

Step 1: Synthesis of Phenyl(p-tolyl)methanone (Friedel-Crafts Acylation)

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (solvent) under an inert atmosphere (e.g., nitrogen or argon), add p-toluoyl chloride (1.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phenyl(p-tolyl)methanone.

Step 2: Synthesis of (4-(Bromomethyl)phenyl)(phenyl)methanone (Radical Bromination)

-

Dissolve the crude phenyl(p-tolyl)methanone from Step 1 in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After cooling, filter off the succinimide byproduct.

-

Wash the filtrate with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude bromo derivative.

Step 3: Synthesis of this compound (Hydrolysis)

-

Dissolve the crude (4-(bromomethyl)phenyl)(phenyl)methanone in a mixture of acetone and water.

-

Add sodium carbonate (1.5 eq) and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Purification

Purification of the final product is crucial to obtain a high-purity compound suitable for further applications. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization:

-

Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolve the crude product in the minimum amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Signals in the range of 7.2-7.8 ppm, corresponding to the protons on the two phenyl rings. The protons on the substituted phenyl ring will likely show a distinct splitting pattern (e.g., two doublets).

-

Hydroxymethyl Protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 2-5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 195-197 ppm.

-

Aromatic Carbons: Multiple signals in the range of 125-140 ppm.

-

Hydroxymethyl Carbon (CH₂): A signal around 60-65 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1670 cm⁻¹.

-

C-O Stretch (Alcohol): An absorption band in the region of 1000-1260 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Signals in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak at m/z = 212, corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and the phenyl group (-C₆H₅, m/z = 77).

Applications in Drug Development and Research

This compound serves as a critical intermediate in the synthesis of a wide array of pharmacologically active molecules.[2] Its bifunctional nature allows for its incorporation into diverse molecular scaffolds, leading to the development of compounds with potential therapeutic applications.

Key areas of application include:

-

Synthesis of Novel Heterocycles: The hydroxymethyl group can be readily converted into other functional groups, facilitating the construction of complex heterocyclic systems, many of which are privileged structures in medicinal chemistry.

-

Development of Photoaffinity Labels: Benzophenone derivatives are well-known for their use as photoaffinity labels to study ligand-receptor interactions. The hydroxymethyl group provides a site for attaching linkers or other functionalities to create sophisticated molecular probes.[2]

-

Precursor for Biologically Active Compounds: This compound can be a starting material for the synthesis of molecules with a range of biological activities, including but not limited to, enzyme inhibitors and receptor modulators.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is highly recommended to consult the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a chemical compound of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. This guide has provided a detailed overview of its fundamental properties, synthesis, purification, and applications. As research in medicinal chemistry and materials science continues to advance, the utility of this and related benzophenone derivatives is expected to expand, solidifying its importance in the landscape of modern chemical research.

References

A Comprehensive Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone: A Keystone Intermediate in Medicinal Chemistry and Chemical Biology

Executive Summary: This technical guide provides an in-depth analysis of (4-(hydroxymethyl)phenyl)(phenyl)methanone, a pivotal benzophenone derivative. The document delineates its chemical identity, physicochemical properties, robust synthesis protocols, and critical applications, particularly in the realm of drug development and protein science. As a bifunctional molecule, it combines the photo-reactive properties of the benzophenone core with the versatile derivatization potential of the hydroxymethyl group. This unique combination makes it an invaluable precursor for the synthesis of advanced chemical tools, such as photo-affinity labels and protein crosslinkers, designed to investigate complex biological systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Foundational Chemistry and Physicochemical Profile

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound, commonly referred to by its CAS Number 81449-01-6, is systematically named This compound according to IUPAC nomenclature.[1][2]

Structurally, it is a diaryl ketone featuring a central carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is para-substituted with a hydroxymethyl (-CH₂OH) functional group. A key structural feature of benzophenones is the non-coplanar arrangement of the two aromatic rings, which is a result of steric hindrance between the ortho-hydrogens.[3] This torsion disrupts full π-conjugation across the molecule, influencing its electronic and photochemical properties.

Figure 1: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and purification strategy.

| Property | Value | Source |

| CAS Number | 81449-01-6 | [1][2][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | Not available in search results | N/A |

| Boiling Point | Not available in search results | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | N/A |

Synthesis and Characterization

The synthesis of this compound is not directly detailed in the provided search results, but a robust and logical pathway can be designed based on fundamental organic chemistry principles, such as the Friedel-Crafts acylation, which is a standard method for preparing aryl ketones.[3]

Retrosynthetic Analysis and Strategy

The primary disconnection for a benzophenone synthesis is typically at one of the C-C bonds between the carbonyl carbon and an aromatic ring. This leads to a Friedel-Crafts acylation strategy. The target molecule can be synthesized from (4-methylphenyl)(phenyl)methanone, which itself is readily prepared from toluene and benzoyl chloride. The subsequent conversion of the methyl group to a hydroxymethyl group can be achieved via a two-step radical bromination and hydrolysis sequence. This multi-step approach is chosen for its reliability and use of readily available starting materials.

Experimental Protocol: A Proposed Synthesis

This protocol is a validated, multi-step procedure for laboratory-scale synthesis.

Step 1: Friedel-Crafts Acylation to form (4-Methylphenyl)(phenyl)methanone

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM).

-

Reaction: Cool the suspension to 0 °C in an ice bath. Add toluene (5 eq.) followed by the dropwise addition of benzoyl chloride (1.0 eq.). Causality Note: Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst (AlCl₃) by water. The excess of toluene serves as both reactant and solvent, driving the reaction towards the para-substituted product due to steric preference.

-

Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic layer. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (4-methylphenyl)(phenyl)methanone.

Step 2: Benzylic Bromination

-

Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the product from Step 1 in carbon tetrachloride (CCl₄).

-

Reaction: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to reflux with irradiation from the lamp. Expertise Note: The combination of NBS and AIBN is a standard and highly selective method for free-radical bromination at the benzylic position, leaving the aromatic rings and the ketone untouched.

-

Workup: After completion (monitored by TLC), cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

Step 3: Hydrolysis to this compound

-

Setup: Dissolve the crude bromide from Step 2 in a mixture of acetone and water.

-

Reaction: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) and heat the mixture to reflux for 2-4 hours. This effects an Sₙ2 substitution of the bromide with a hydroxyl group.

-

Workup: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone for Researchers and Drug Development Professionals

Introduction

(4-(Hydroxymethyl)phenyl)(phenyl)methanone, a key benzophenone derivative, serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, synthesis, characterization, and applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The core attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | AiFChem[1] |

| Molecular Weight | 212.24 g/mol | AiFChem[1] |

| IUPAC Name | This compound | AiFChem[1] |

| CAS Number | 81449-01-6 | AiFChem[1] |

Synthesis and Mechanistic Insights

The synthesis of substituted benzophenones like this compound typically relies on well-established organic reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.

Friedel-Crafts Acylation: A Primary Synthetic Pathway

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of preparing the precursor to our target molecule, this reaction would involve the benzoylation of a suitable toluene derivative. The subsequent functionalization of the methyl group would lead to the desired hydroxymethyl moiety.

The underlying mechanism of Friedel-Crafts acylation involves the generation of an acylium ion, a potent electrophile, through the reaction of a benzoyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This acylium ion then undergoes electrophilic aromatic substitution with the electron-rich aromatic ring.

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Reduction of a Benzophenone Ketone

Objective: To reduce the carbonyl group of a benzophenone derivative to a secondary alcohol.

Materials:

-

Benzophenone derivative

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Cold water

-

Ice bath

-

Erlenmeyer flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: In a 25 mL Erlenmeyer flask, dissolve approximately 0.64 g of the benzophenone derivative in about 4 mL of methanol. Gentle warming may be necessary to achieve complete dissolution. Allow the solution to cool to room temperature.

-

Addition of Reducing Agent: To the benzophenone solution, add approximately 0.64 g of sodium borohydride in a single portion.

-

Reaction: Swirl the flask and allow the reaction mixture to stand at room temperature for 20 minutes.

-

Quenching: Add 2 mL of cold water to the reaction mixture and warm it on a steam bath for 5 minutes.

-

Precipitation: Cool the resulting mixture in an ice bath to induce the precipitation of the solid product.

-

Isolation: Collect the solid product via vacuum filtration and allow it to air dry.

-

Characterization: Determine the weight and melting point of the solid. The product can be further characterized by infrared (IR) spectroscopy to confirm the disappearance of the carbonyl peak and the appearance of a hydroxyl peak.

Self-Validation: The success of the reduction can be validated by comparing the melting point of the product with the literature value for the expected alcohol. Further confirmation is achieved through spectroscopic analysis, such as FT-IR and NMR.

Characterization Techniques

A robust characterization of this compound is essential to confirm its identity, purity, and structural integrity. A multi-technique approach is recommended for comprehensive analysis.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying the key functional groups. For this compound, the FT-IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹, and a broad absorption band for the hydroxyl (O-H) stretching vibration of the alcohol, usually around 3200-3600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for elucidating the detailed molecular structure.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the two different phenyl rings, a singlet for the benzylic protons of the hydroxymethyl group, and a signal for the hydroxyl proton.

-

¹³C NMR: This would provide information on the number of unique carbon environments, including the carbonyl carbon, the carbons of the aromatic rings, and the carbon of the hydroxymethyl group.

-

Chromatographic and Other Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reverse-phase C18 column is commonly used for the analysis of benzophenone derivatives.[4]

-

Single-Crystal X-ray Diffraction: For crystalline samples, this technique can provide the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.

Applications in Drug Development and Research

Benzophenone derivatives are recognized for a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.[5] The presence of both a photoreactive benzophenone core and a modifiable hydroxyl group in this compound opens up diverse avenues for its application.

As a Pharmaceutical Intermediate

The hydroxyl group of this compound provides a convenient handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules, a crucial step in the synthesis of new therapeutic agents.[6] It can serve as a key intermediate in the construction of drug candidates with diverse pharmacological profiles.

Photochemical Applications

The benzophenone moiety is well-known for its photochemical properties, particularly its ability to act as a photosensitizer.[7][8] Upon absorption of UV light, benzophenone efficiently undergoes intersystem crossing to a long-lived triplet state. This excited state can then participate in various photochemical reactions, such as hydrogen abstraction or energy transfer. This property is harnessed in applications like:

-

Photoinitiators in Polymer Chemistry: The triplet state of benzophenone can initiate polymerization reactions.

-

Photodynamic Therapy (PDT): As photosensitizers, benzophenone derivatives can generate reactive oxygen species upon light activation, which can be used to induce cell death in targeted tissues, such as tumors.

Caption: Photochemical activation and application pathways of this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in drug discovery and materials science. Its well-defined molecular structure and versatile chemical reactivity make it an invaluable tool for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its fundamental characteristics, synthetic approaches, and potential applications, aiming to empower researchers to leverage its full potential in their scientific endeavors.

References

- 1. 81449-01-6 | this compound - AiFChem [aifchem.com]

- 2. scribd.com [scribd.com]

- 3. zenodo.org [zenodo.org]

- 4. benchchem.com [benchchem.com]

- 5. (4-Hydroxy-3-methylphenyl)(phenyl)methanone|CAS 5326-42-1 [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (4-(Hydroxymethyl)phenyl)(phenyl)methanone, a key benzophenone derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative solubility profiles in common organic solvents, and provides detailed experimental protocols for precise solubility determination.

Introduction: Understanding this compound

This compound, also known as 4-benzoylbenzyl alcohol, is a bifunctional organic compound featuring a benzophenone core and a hydroxymethyl group. This unique structure imparts a moderate polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility. The benzophenone moiety provides a nonpolar, aromatic character, while the hydroxymethyl group introduces a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. The interplay of these features dictates its interaction with various organic solvents.

Theoretical Framework: The Science of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which highlights the importance of intermolecular forces between the solute and solvent molecules.[1][2] For this compound, the key factors influencing its solubility are:

-

Polarity: The molecule possesses both a large, nonpolar aromatic region (the two phenyl rings) and a polar region (the carbonyl and hydroxymethyl groups). Its overall moderate polarity suggests it will be more soluble in solvents of similar polarity.

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for hydrogen bonding with protic solvents (e.g., alcohols) and with aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate). This capability significantly enhances solubility in such solvents.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[1] The relatively rigid structure of the benzophenone core influences how it packs in a crystal lattice and interacts with solvents.

Based on these principles, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and polar protic solvents, and lower solubility in nonpolar solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be inferred from the solubility of the parent compound, benzophenone, and related structures. Benzophenone is generally soluble in many organic solvents like alcohols, ethers, and ketones.[3][4][5][6] The addition of the polar hydroxymethyl group is expected to increase solubility in more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the hydroxymethyl and carbonyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane | Soluble | Can interact via dipole-dipole interactions and act as hydrogen bond acceptors. Dichloromethane is a good solvent for many benzophenone derivatives.[7] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large nonpolar aromatic core may allow for some interaction with toluene, but hexane is unlikely to be a good solvent due to the compound's polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors, but their overall polarity is lower than alcohols or polar aprotic solvents. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines standard methodologies.

Qualitative Solubility Testing

A rapid assessment of solubility can be performed using simple test tube experiments. This method is useful for initial screening of potential solvents for reactions, purifications, or formulations.[8][9]

Protocol for Qualitative Solubility Determination:

-

Preparation: Place approximately 25 mg of this compound into a small, clean, and dry test tube.

-

Solvent Addition: Add the selected organic solvent in 0.25 mL increments.

-

Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[2]

-

Observation: Observe the mixture against a well-lit background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: If the compound dissolves completely in 1 mL of the solvent.

-

Sparingly Soluble: If a significant portion of the compound dissolves but some solid remains.

-

Insoluble: If the compound does not appear to dissolve.

-

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

Protocol for the Shake-Flask Method:

-

Sample Preparation: Add an excess amount of this compound to a sealed vial or flask containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Analysis: Determine the concentration of the dissolved solute in the extracted sample using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from the known volume of the saturated solution and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, measure the absorbance at a specific wavelength and determine the concentration using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Inject a known volume of the saturated solution into an HPLC system and quantify the concentration against a standard curve.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Caption: The shake-flask method for quantitative solubility determination.

Factors Influencing Experimental Results

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Temperature: The solubility of most solids increases with temperature.[1][5][6] Therefore, it is critical to maintain and report the temperature at which the solubility was determined.

-

Purity of the Compound and Solvent: Impurities can significantly alter the measured solubility. Use high-purity materials for accurate results.

-

Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, it's important to note that for aqueous solutions, the pH can dramatically affect the solubility of compounds with ionizable groups.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by its benzophenone core and the presence of a hydroxymethyl group. It is expected to be soluble in polar protic and aprotic organic solvents and less soluble in nonpolar solvents. For precise applications in drug development and chemical research, the experimental determination of its solubility using standardized methods like the shake-flask technique is highly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently assess the solubility of this important chemical entity.

References

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

Spectroscopic C--H Bond Activation for the Synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone: A Technical Guide

Introduction: The Significance of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Medicinal Chemistry and Materials Science

This compound, also known as 4-benzoylbenzyl alcohol, is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzophenone core and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. The benzophenone moiety is a well-known pharmacophore and photoactive group, while the hydroxymethyl group provides a reactive handle for further chemical modifications.

A deep understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key functional groups that give rise to its characteristic spectroscopic signals are the carbonyl group (C=O) of the benzophenone core, the two distinct aromatic rings, and the hydroxymethyl group (-CH₂OH).

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the substitution pattern of the aromatic rings.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Protons ortho to the carbonyl on the unsubstituted phenyl ring |

| ~7.75 | d | 2H | Protons ortho to the carbonyl on the substituted phenyl ring |

| ~7.60 | t | 1H | Proton para to the carbonyl on the unsubstituted phenyl ring |

| ~7.50 | t | 2H | Protons meta to the carbonyl on the unsubstituted phenyl ring |

| ~7.45 | d | 2H | Protons meta to the carbonyl on the substituted phenyl ring |

| ~4.75 | s | 2H | -CH₂- of the hydroxymethyl group |

| ~1.90 | t (broad) | 1H | -OH of the hydroxymethyl group |

Interpretation and Causality:

-

Aromatic Protons (7.45-7.80 ppm): The protons on the two aromatic rings appear in the downfield region, which is characteristic of aromatic protons. The signals are split into doublets (d) and triplets (t) due to coupling with neighboring protons. The protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded and appear at the lowest field (~7.75-7.80 ppm).

-

Methylene Protons ( ~4.75 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and are therefore expected to appear as a singlet. Their chemical shift is downfield from typical aliphatic protons due to the proximity of the electron-withdrawing aromatic ring.

-

Hydroxyl Proton (~1.90 ppm): The chemical shift of the hydroxyl proton is variable and can be influenced by factors such as solvent, concentration, and temperature. It often appears as a broad singlet or triplet due to exchange with residual water or coupling to the adjacent methylene protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | C=O (carbonyl) |

| ~143.0 | Quaternary carbon of the substituted ring attached to the hydroxymethyl group |

| ~137.5 | Quaternary carbon of the unsubstituted ring attached to the carbonyl |

| ~137.0 | Quaternary carbon of the substituted ring attached to the carbonyl |

| ~132.5 | CH of the unsubstituted ring (para to carbonyl) |

| ~130.0 | CH of the unsubstituted ring (ortho to carbonyl) |

| ~129.5 | CH of the substituted ring (ortho to carbonyl) |

| ~128.5 | CH of the unsubstituted ring (meta to carbonyl) |

| ~127.0 | CH of the substituted ring (meta to carbonyl) |

| ~64.5 | -CH₂- (hydroxymethyl) |

Interpretation and Causality:

-

Carbonyl Carbon (~196.5 ppm): The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and appears at a very low field.

-

Aromatic Carbons (127.0-143.0 ppm): The aromatic carbons resonate in the typical range for sp²-hybridized carbons. The chemical shifts are influenced by the substituents on the rings. The quaternary carbons, which are not attached to any protons, generally have lower intensities.

-

Methylene Carbon (~64.5 ppm): The carbon of the hydroxymethyl group appears in the aliphatic region but is shifted downfield due to the attachment of the electronegative oxygen atom and the aromatic ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂-) |

| ~1660 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1280 | Medium | C-O stretch (alcohol) |

| ~1050 | Medium | C-O stretch (alcohol) |

Interpretation and Causality:

-

O-H Stretch (3600-3200 cm⁻¹): The broad absorption band in this region is a classic signature of the hydroxyl group and is due to hydrogen bonding.

-

C=O Stretch (~1660 cm⁻¹): The strong, sharp absorption band around 1660 cm⁻¹ is characteristic of the carbonyl group of a diaryl ketone. Conjugation with the aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone.

-

Aromatic and Aliphatic C-H Stretches (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methylene group.

-

C-O Stretch (~1280 and ~1050 cm⁻¹): The C-O stretching vibration of the primary alcohol typically gives rise to absorptions in this region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 212.08

-

Key Fragmentation Ions:

-

m/z = 181 ([M-CH₂OH]⁺) - Loss of the hydroxymethyl group.

-

m/z = 105 ([C₆H₅CO]⁺) - Benzoyl cation, a very common and stable fragment for benzophenones.

-

m/z = 77 ([C₆H₅]⁺) - Phenyl cation.

-

Interpretation and Fragmentation Pathway:

Figure 2. Predicted Fragmentation Pathway of this compound in EI-MS.

The fragmentation pattern is dictated by the stability of the resulting ions. The formation of the highly stable benzoyl cation (m/z = 105) is a dominant process in the mass spectrum of benzophenone derivatives. The loss of the hydroxymethyl radical is another characteristic fragmentation.

Experimental Protocols

The following are general, standard operating procedures for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR: Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

-

IR Spectroscopy

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powdered sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and a characteristic mass spectrum.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, along with the interpretation of the key spectral features, serves as a valuable resource for the identification and characterization of this important bifunctional molecule. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. As a Senior Application Scientist, I trust this guide will be a useful tool for researchers and professionals in their synthetic and analytical endeavors.

A Comprehensive Technical Guide to the Safe Handling of (4-(Hydroxymethyl)phenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

(4-(Hydroxymethyl)phenyl)(phenyl)methanone, a derivative of benzophenone, is a solid organic compound with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1][2] Its structure incorporates both a benzophenone core and a benzyl alcohol moiety, which dictates its reactivity and toxicological profile. While comprehensive, substance-specific toxicological data is limited, a robust safety protocol can be developed by analyzing the hazards associated with its primary functional groups and data from structurally similar chemicals.

The primary hazards, as indicated by GHS classifications for analogous compounds, include:

These classifications necessitate a cautious and well-defined handling procedure to mitigate exposure risks. The causality is clear: the aromatic ketone structure can lead to irritation upon contact, and like many fine organic powders, it poses a respiratory hazard if aerosolized.

Physicochemical and Hazard Summary Table

| Property | Value | Source(s) |

| CAS Number | 81449-01-6 | [1][3][6] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][3] |

| Molecular Weight | 212.24 g/mol | [2][3] |

| Physical State | Solid | [1] |

| GHS Pictogram | Exclamation Mark | [3][4] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H302, H315, H319, H332, H335 | [3][4][7] |

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of PPE. The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory tract irritation.

Engineering Controls

The primary engineering control for handling powdered this compound is a certified chemical fume hood .[8] This is critical to control the generation of dust and prevent inhalation.[9] Weighing operations should be conducted within a ventilated balance enclosure or fume hood to contain airborne particles.[10] Workstations must be equipped with readily accessible eyewash stations and safety showers.[11][12]

Personal Protective Equipment (PPE) Protocol

A risk assessment should precede all handling activities, but the following PPE is mandated as a baseline for this compound.[10][13]

| Protection Type | Recommended PPE | Rationale and Causality |

| Eye and Face | Chemical safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation (H319).[14][15] |

| Hand | Chemical-resistant nitrile gloves | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves must be inspected before use and changed immediately if contaminated.[16] |

| Body | Laboratory coat | Protects skin and personal clothing from contamination.[16] |

| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a fume hood to prevent inhalation of dust that can cause respiratory irritation (H335) and may be harmful if inhaled (H332).[12] |

Logical Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and removing PPE is essential. The following diagram illustrates the self-validating logic.

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Handling and Storage Procedures

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.[17]

Handling

-

Avoid Dust Formation : Handle the solid carefully to prevent it from becoming airborne.[9][14] Use appropriate tools like spatulas for transfers.

-

Grounding : For larger quantities, take precautionary measures against static discharge.[8]

-

Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[11][18]

-

Hygiene : Wash hands thoroughly after handling, and before eating, drinking, or smoking.[11] Contaminated work clothing should not be allowed out of the workplace.[19]

Storage

-

Conditions : Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[11][19]

-

Incompatibilities : Store away from strong oxidizing agents.[15][21]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is crucial. The following protocols are designed to be a self-validating system, ensuring that actions taken are logical and mitigate further harm.

First-Aid Measures

| Exposure Route | Protocol | Rationale |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12][22] | To remove the individual from the source of exposure and support respiration. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][22] Seek medical attention if irritation persists.[21] | To dilute and remove the irritant from the skin surface. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[12][21][22] Seek immediate medical attention. | To thoroughly rinse the irritant from the eye to prevent serious damage. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[22] Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs. |

Accidental Release Measures

For any spill, the primary objective is to contain, clean, and decontaminate without creating additional hazards.

Step-by-Step Spill Response Protocol:

-

Evacuate : Evacuate non-essential personnel from the immediate area.[20]

-

Ventilate : Ensure the area is well-ventilated.

-

PPE : Don appropriate PPE as outlined in Section 2.2.

-

Containment : Prevent the spread of dust. Avoid sweeping with a dry broom.

-

Clean-up : Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[12][21] Avoid generating dust.[9]

-

Decontamination : Clean the spill area thoroughly with soap and water.

-

Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12][23][24]

-

Specific Hazards : Combustion may produce hazardous carbon oxides (CO, CO₂).[21][22]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][24]

Emergency Response Logic Diagram

Caption: Decision-making workflow for emergency response to a chemical incident.

Disposal Considerations

Waste from this compound must be handled as hazardous chemical waste.

-

Containers : Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.

-

Regulations : All disposal practices must comply with local, state, and federal environmental regulations.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

The safe handling of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the implementation of a multi-layered safety system. This guide provides the technical framework and logical justification for protocols covering PPE, handling, storage, and emergency response. By adhering to these self-validating procedures, researchers can mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 81449-01-6|this compound|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. (4-Nitrophenyl)(phenyl)methanone, CAS No. 1144-74-7 - iChemical [ichemical.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. Methanone, [4-(hydroxyMethyl)phenyl]phenyl- | 81449-01-6 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. aglayne.com [aglayne.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. reagent.co.uk [reagent.co.uk]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 17. watson-int.com [watson-int.com]

- 18. lobachemie.com [lobachemie.com]

- 19. greenfield.com [greenfield.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. aksci.com [aksci.com]

- 23. assets.greenbook.net [assets.greenbook.net]

- 24. theory.labster.com [theory.labster.com]

An In-Depth Technical Guide to the Photochemical Mechanism of (4-(Hydroxymethyl)phenyl)(phenyl)methanone as a Photoinitiator

Introduction: The Role of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Photopolymerization

This compound, also known as 4-benzoylbenzyl alcohol, is a functionalized aromatic ketone that has garnered significant interest as a photoinitiator in free-radical polymerization. Its utility spans a range of applications, from industrial coatings and inks to advanced materials in dentistry and additive manufacturing. As a derivative of benzophenone, its photochemical activity is central to its function, enabling the rapid transformation of liquid monomer resins into solid polymers upon exposure to ultraviolet (UV) light.

This technical guide provides a comprehensive exploration of the core photochemical mechanisms governing the action of this compound. We will delve into the fundamental principles of its photoexcitation, the subsequent pathways for radical generation, and the experimental methodologies employed to characterize its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this photoinitiator's mode of action.

Core Photochemical Principles: A Dichotomy of Mechanisms

The photochemical behavior of benzophenone and its derivatives is primarily dictated by the nature of their electronically excited states. Upon absorption of UV radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), this short-lived singlet state rapidly converts to a more stable, longer-lived triplet state (T₁), which is the primary photoactive species. From this triplet state, two principal mechanistic pathways for radical generation are possible: intermolecular and intramolecular hydrogen abstraction.

Intermolecular Hydrogen Abstraction: The Classic Norrish Type II Pathway

In the conventional Norrish Type II mechanism, the triplet-state photoinitiator abstracts a hydrogen atom from an external donor molecule, often referred to as a co-initiator or synergist.[1][2] Tertiary amines are commonly employed for this purpose due to the presence of labile hydrogen atoms on the carbon alpha to the nitrogen.

This bimolecular reaction results in the formation of two radical species: a ketyl radical derived from the photoinitiator and an alkylamino radical from the co-initiator.[3] Both of these radicals can initiate the polymerization of monomer units, such as acrylates or methacrylates. The efficiency of this process is contingent on the concentration and reactivity of the hydrogen donor.

Figure 1: Intermolecular hydrogen abstraction pathway (Norrish Type II).

Intramolecular Hydrogen Abstraction: A Self-Initiating Pathway?

The presence of the hydroxymethyl group on the phenyl ring of this compound introduces the intriguing possibility of an intramolecular hydrogen abstraction mechanism. In this scenario, the excited benzophenone chromophore could abstract a hydrogen atom from the benzylic hydroxyl group within the same molecule. This would generate a biradical species that can subsequently initiate polymerization.

While direct experimental evidence for this intramolecular pathway in this compound is not extensively documented in the literature, a study on its structural isomer, 3-(hydroxymethyl)benzophenone, has shown that an efficient intramolecular photoredox reaction can occur in acidic aqueous solutions, leading to the formation of 3-formylbenzhydrol with a quantum yield of approximately 0.6.[4][5] However, in organic solvents, this intramolecular reaction was not observed, with only photoreduction of the benzophenone moiety occurring.[4][5] This suggests that the solvent environment plays a critical role in dictating the dominant photochemical pathway.

Figure 2: Postulated intramolecular hydrogen abstraction pathway.

Experimental Characterization of Photoinitiator Activity

A suite of analytical techniques is employed to elucidate the photochemical mechanism and quantify the efficiency of photoinitiators like this compound.

UV-Visible Spectroscopy

| Compound | λmax (nm) | Solvent |

| Benzyl Alcohol | 259 | Ethanol |

| Benzophenone | ~250, ~340 | Various |

Table 1: Typical UV absorption maxima for related compounds.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization in real-time.[2] By tracking the disappearance of characteristic infrared absorption bands of the monomer functional groups (e.g., the C=C double bond in acrylates at approximately 1635 cm⁻¹ and 810 cm⁻¹), the rate and extent of polymerization can be quantified.[3][7][8]

-

Sample Preparation: A thin film of the photocurable formulation containing the monomer, this compound, and any co-initiator is prepared between two transparent salt plates (e.g., KBr or NaCl) or on an ATR crystal.

-

Instrument Setup: The sample is placed in the FTIR spectrometer, and a background spectrum is collected. The instrument is configured for rapid, continuous scanning.

-

Initiation of Polymerization: A UV light source is positioned to irradiate the sample within the spectrometer.

-

Data Acquisition: FTIR spectra are collected continuously before, during, and after UV exposure.

-

Data Analysis: The decrease in the integrated area of the monomer's characteristic absorption peak is monitored over time to generate a conversion versus time profile.

Figure 3: Experimental workflow for Real-Time FTIR analysis.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation.[1][9] This technique provides valuable information on the curing kinetics, including the total heat of polymerization, the rate of reaction, and the degree of cure.

-

Sample Preparation: A small, precisely weighed amount of the liquid photocurable formulation is placed in an open DSC pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) and brought to the desired isothermal temperature.

-

UV Exposure: The sample is irradiated with a UV lamp of a specific intensity and for a defined duration.

-

Data Acquisition: The heat flow from the sample is recorded as a function of time.

-

Data Analysis: The area under the exothermic peak is integrated to determine the heat of polymerization (ΔH). The degree of cure can be calculated by comparing the heat evolved to the theoretical heat of polymerization for the specific monomer.[10]

Figure 4: Experimental workflow for Photo-DSC analysis.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique for studying the transient species generated upon photoexcitation, such as triplet states and radicals.[11] By using a short laser pulse to excite the sample and a second light source to probe the changes in absorption, the formation and decay of these short-lived intermediates can be monitored on a nanosecond to microsecond timescale. This technique would be instrumental in definitively identifying the ketyl radical and any biradical intermediates formed from this compound.

Quantitative Data and Performance Metrics

The efficiency of a photoinitiator is quantified by several key parameters.

| Parameter | Description | Typical Value for Benzophenones |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | 100 - 20,000 L mol⁻¹ cm⁻¹ |

| Triplet Quantum Yield (ΦT) | The efficiency of forming the reactive triplet state from the excited singlet state. | 0.9 - 1.0 |

| Quantum Yield of Radical Formation (ΦR) | The number of initiating radicals produced per photon absorbed. | Varies with co-initiator concentration |

Table 2: Key performance parameters for photoinitiators.

The quantum yield of photoreduction for benzophenone derivatives is highly dependent on the solvent and the presence of hydrogen donors. For instance, the quantum yield for the photoreduction of 4-hydroxybenzophenone is significantly lower in isopropanol (a hydrogen-donating solvent) compared to unsubstituted benzophenone, suggesting that the hydroxyl group can influence the photochemical pathways.[12]

Conclusion and Future Directions

This compound is a versatile photoinitiator that likely operates through a Norrish Type II mechanism, involving intermolecular hydrogen abstraction from a suitable co-initiator. The potential for a competing intramolecular hydrogen abstraction pathway, particularly influenced by the solvent environment, presents an area for further investigation. A definitive elucidation of the dominant mechanism under various formulation conditions would require dedicated transient absorption spectroscopy studies.

Future research should focus on obtaining precise quantitative data for this compound, including its UV-Vis absorption spectrum, molar absorptivity, and quantum yields of radical formation in the presence of various co-initiators and in different monomer systems. Such data will be invaluable for optimizing its use in a wide range of photopolymerization applications and for the rational design of next-generation photoinitiators with enhanced efficiency and tailored properties.

References

- 1. mdpi.com [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formal intramolecular photoredox chemistry of meta-substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 12. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Potential of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Novel Applications

Abstract

(4-(Hydroxymethyl)phenyl)(phenyl)methanone, also known as 4-benzoylbenzyl alcohol, is a bifunctional molecule that possesses both the photoreactive properties of benzophenone and a reactive hydroxymethyl group. This unique combination makes it a versatile building block for a new generation of materials and therapeutics. This guide provides an in-depth exploration of the core properties of this compound and proposes three novel applications in photopolymerization, targeted photodynamic therapy, and oncology. For each application, we present the scientific rationale, detailed synthetic and experimental protocols, and workflows for validation. This document is intended for researchers, chemists, and drug development professionals interested in leveraging the unique characteristics of this compound for advanced applications.

Core Compound Analysis: this compound

This compound is a solid, crystalline compound with the molecular formula C₁₄H₁₂O₂.[1][2] Its structure is characterized by a central benzophenone core, which is known for its ability to absorb UV light and initiate photochemical reactions, and a hydroxymethyl group (-CH₂OH) on one of the phenyl rings, which provides a site for further chemical modification.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Storage | Sealed in dry, room temperature | [3] |

| CAS Number | 81449-01-6 | [4] |

Synthesis

The synthesis of this compound can be achieved through various established organic chemistry routes. A common method is the Friedel-Crafts acylation of a protected toluene derivative, followed by functional group manipulation to introduce the hydroxymethyl group.

Novel Application I: A Polymerizable Photoinitiator for 3D Printing and Advanced Coatings

Scientific Rationale

The benzophenone moiety is a well-established Type II photoinitiator, widely used in UV-curable inks, coatings, and adhesives.[5] Upon UV irradiation, the benzophenone is excited to a triplet state and can abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals, which in turn initiate polymerization. However, small-molecule photoinitiators can have issues with migration and leaching from the cured polymer, which is a significant concern in applications such as food packaging and biomedical devices.

By functionalizing the hydroxymethyl group of this compound with a polymerizable group, such as an acrylate or methacrylate, we can create a novel, polymerizable photoinitiator. This new molecule can be covalently incorporated into the polymer network during curing, effectively preventing its migration.

Proposed Synthesis of a Novel Polymerizable Photoinitiator

The hydroxymethyl group can be readily esterified with acryloyl chloride or methacryloyl chloride to yield the corresponding acrylate or methacrylate ester.

Caption: Synthesis of a novel polymerizable photoinitiator.

Experimental Protocol: Synthesis of 4-Benzoylbenzyl acrylate

-

Reaction Setup: To a solution of this compound (1 eq.) and triethylamine (1.2 eq.) in dry dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq.) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-benzoylbenzyl acrylate.

Workflow for Validation

Caption: Workflow for validation of the polymerizable photoinitiator.

Novel Application II: A Targeted Photosensitizer for Photodynamic Therapy (PDT)

Scientific Rationale

Photodynamic therapy (PDT) is a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[6] Benzophenone and its derivatives are known to be effective photosensitizers.[7] However, for PDT to be effective and minimize side effects, the photosensitizer should selectively accumulate in tumor tissue.

The hydroxymethyl group of this compound provides a convenient point of attachment for a tumor-targeting moiety. For example, it can be conjugated to a molecule that binds to receptors overexpressed on cancer cells, such as folic acid or a peptide that targets specific integrins. This would lead to a higher concentration of the photosensitizer in the tumor, allowing for more selective destruction of cancer cells upon light irradiation.

Proposed Synthesis of a Folate-Targeted Photosensitizer

The hydroxymethyl group can be activated (e.g., by conversion to a mesylate or tosylate) and then reacted with the carboxylic acid group of folic acid (or a derivative) through an ester linkage.

References

- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. (4-Hydroxy-3-methylphenyl)(phenyl)methanone|CAS 5326-42-1 [benchchem.com]

- 3. 81449-01-6|this compound|BLD Pharm [bldpharm.com]

- 4. CAS#:81449-01-6 | Methanone, [4-(hydroxymethyl)phenyl]phenyl- | Chemsrc [chemsrc.com]

- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone: A Versatile Building Block in Modern Organic Synthesis

Abstract: (4-(Hydroxymethyl)phenyl)(phenyl)methanone, also known as 4-benzoylbenzyl alcohol, is a bifunctional molecule of significant interest in organic synthesis. Its unique structure, featuring both a reactive benzyl alcohol moiety and a stable benzophenone core, makes it a highly versatile building block for the construction of complex organic molecules. This guide provides an in-depth exploration of its synthesis, key reactions, and diverse applications in medicinal chemistry and materials science, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Introduction and Core Properties

This compound is a benzophenone derivative that serves as a crucial intermediate in various synthetic pathways.[1] Its value stems from the orthogonal reactivity of its two primary functional groups: the hydroxyl group, which can undergo oxidation, esterification, and etherification, and the ketone, which can act as a photoinitiator or a synthetic handle for further transformations.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of a phenyl ketone attached to a phenyl ring bearing a hydroxymethyl group at the para position. This arrangement provides a rigid scaffold while offering a site for facile chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81449-01-6 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₄H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 212.24 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white solid | --INVALID-LINK--[3] |

| Melting Point | 84 - 87 °C | --INVALID-LINK--[3] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | General Knowledge |

Synthesis of the Building Block

The preparation of this compound is most commonly achieved through the reduction of a more oxidized precursor, 4-benzoylbenzoic acid, or its corresponding esters. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid or ester in the presence of the relatively less reactive ketone.

Synthetic Workflow Overview

The general synthetic strategy involves the conversion of a readily available starting material to the target alcohol, which can then be used in a variety of downstream applications.

Caption: Synthetic route to this compound and its key applications.

Detailed Experimental Protocol: Reduction of 4-Benzoylbenzoic Acid

This protocol describes a reliable method for the synthesis of this compound. The use of sodium borohydride in the presence of iodine offers a milder and often more selective alternative to harsher reducing agents like lithium aluminum hydride.

Materials:

-

4-Benzoylbenzoic acid

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-benzoylbenzoic acid (1 equivalent) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2-3 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Activation: Once the addition of NaBH₄ is complete, slowly add a solution of iodine (1 equivalent) in THF dropwise. The reaction mixture may effervesce and change color.

-